3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine
Overview
Description
3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine: is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine typically involves the acetylation of 2’-deoxy-2’-fluoro-5-iodouridine. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom.
Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
Biology:
- Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine:
- Investigated for its potential use in cancer therapy, particularly for targeting lymphoid malignancies.
Industry:
Mechanism of Action
The mechanism of action of 3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
- 2’,3’-Di-O-acetyl-5’-deoxy-5-fluorocytidine
- 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-D-cytidine
Comparison:
- 3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine is unique due to the presence of both fluorine and iodine atoms, which contribute to its distinct chemical properties and biological activity.
- 2’,3’-Di-O-acetyl-5’-deoxy-5-fluorocytidine and 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-D-cytidine are similar in structure but differ in their specific substitutions and biological targets .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FIN2O7/c1-5(18)22-4-8-10(23-6(2)19)9(14)12(24-8)17-3-7(15)11(20)16-13(17)21/h3,8-10,12H,4H2,1-2H3,(H,16,20,21)/t8-,9-,10-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKIVBSOBGMPNP-DNRKLUKYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)F)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)I)F)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FIN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.